5-(Chloromethyl)-3-(7-methoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazole
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Overview
Description
5-(Chloromethyl)-3-(7-methoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a chloromethyl group, a methoxy-substituted benzodioxole ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-3-(7-methoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the Benzodioxole Ring: The starting material, 7-methoxy-1,3-benzodioxole, is synthesized through the methoxylation of catechol followed by cyclization.
Introduction of the Chloromethyl Group: The chloromethyl group is introduced via chloromethylation of the benzodioxole ring using formaldehyde and hydrochloric acid.
Formation of the Oxadiazole Ring: The final step involves the cyclization of the chloromethylated benzodioxole with appropriate reagents to form the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-yield reagents, and efficient purification techniques to ensure the compound’s purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-3-(7-methoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reaction conditions typically involve the use of solvents like dichloromethane or acetonitrile and may require catalysts such as triethylamine.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Products: Derivatives with various functional groups replacing the chloromethyl group.
Oxidation Products: Compounds with oxidized functional groups, such as aldehydes or carboxylic acids.
Reduction Products: Compounds with reduced functional groups, such as alcohols or amines.
Scientific Research Applications
5-(Chloromethyl)-3-(7-methoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-3-(7-methoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazole involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
5-(Chloromethyl)-3-(7-methoxy-1,3-benzodioxol-4-yl)-1,2,4-oxadiazole: Similar structure but with a different substitution pattern on the benzodioxole ring.
5-(Bromomethyl)-3-(7-methoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazole: Similar structure but with a bromomethyl group instead of a chloromethyl group.
5-(Chloromethyl)-3-(6-methoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazole: Similar structure but with a different substitution pattern on the benzodioxole ring.
Uniqueness
5-(Chloromethyl)-3-(7-methoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazole is unique due to its specific substitution pattern and the presence of both a chloromethyl group and a methoxy-substituted benzodioxole ring
Properties
IUPAC Name |
5-(chloromethyl)-3-(7-methoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O4/c1-15-7-2-6(3-8-10(7)17-5-16-8)11-13-9(4-12)18-14-11/h2-3H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHSBLSKNATKJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)C3=NOC(=N3)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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